molecular formula C19H26O2 B579592 (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 17305-43-0

(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B579592
CAS No.: 17305-43-0
M. Wt: 286.415
InChI Key: VDFBQTVTYFYMFC-HRMJQOTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids. It is a naturally occurring metabolite of androgens such as testosterone and dihydrotestosterone. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione can be achieved through several chemical and biotechnological methods. One common approach involves the biotransformation of phytosterols using engineered microorganisms. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial biotransformation processes. These processes are preferred due to their cost-effectiveness and environmental sustainability. The use of genetically engineered strains of microorganisms, such as Mycobacterium species, allows for high-yield production of the compound from inexpensive raw materials like phytosterols .

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as androstane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced steroids.

    Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various androstane derivatives, which can have different biological activities and applications .

Scientific Research Applications

(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its conversion into active steroid hormones through enzymatic reactions. These hormones then interact with specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play crucial roles in regulating growth, development, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    5alpha-Androstane-3,17-dione: This compound is an epimer of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione and has similar biological activities.

    Androst-5-ene-3,17-dione:

Uniqueness

This compound is unique due to its specific configuration and its role as an intermediate in the biosynthesis of steroid hormones. Its distinct structure allows it to participate in specific enzymatic reactions that are crucial for the production of bioactive steroids .

Properties

CAS No.

17305-43-0

Molecular Formula

C19H26O2

Molecular Weight

286.415

IUPAC Name

(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5,12,14,16H,3-4,6-11H2,1-2H3/t12-,14+,16+,18+,19+/m1/s1

InChI Key

VDFBQTVTYFYMFC-HRMJQOTNSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3=CCC4=O)C

Synonyms

5β-Androst-14-ene-3,17-dione

Origin of Product

United States

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